

# Comprehensive Technical Guide: Carbendazim Toxicity to Human Reproductive Health

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Carbendazim

CAS No.: 10605-21-7

Cat. No.: S548231

[Get Quote](#)

## Introduction to Carbendazim: Usage and Regulatory Status

**Carbendazim** (methyl-2-benzimidazole carbamate) is a broad-spectrum benzimidazole fungicide widely employed in agriculture to control fungal diseases in various crops including cereals, fruits, and ornamentals. As a systemic fungicide with both protective and curative properties, it functions by **inhibiting microtubule assembly** through binding to  $\beta$ -tubulin, thereby disrupting mitosis and cell division in target fungi [1]. Beyond agricultural applications, **carbendazim** sees use as a preservative in paint, paper, and leather industries [2]. Despite its widespread global use, **carbendazim** is **not approved** under the European Union's EC 1107/2009 regulation, primarily due to concerns regarding its reproductive toxicity and endocrine-disrupting properties [1].

The environmental persistence and mobility of **carbendazim** contribute to its potential health risks. While it has relatively **low aqueous solubility** (8.0 mg/L at 20°C) and is described as moderately persistent in soil systems, it can become very persistent in water under certain conditions [1]. **Carbendazim** has been **frequently detected** in environmental samples including soil, water, air, and food samples, leading to widespread human exposure through multiple pathways [3]. The **maximum residue limit** (MRL) for **carbendazim** in fruits, vegetables, and drinking water is set at 1 mg/kg, with an acceptable daily intake (ADI) of 0.02 mg/kg body weight [2].

## Reproductive Toxicity: Mechanisms and Effects

### Male Reproductive Toxicity

**Carbendazim** demonstrates **well-established testicular toxicity** in multiple animal models, particularly affecting spermatogenesis through direct action on spermatogenic cells and disruption of Sertoli cell function. The compound induces **embryonic, reproductive, developmental and hematological toxicities** across different model animals [3]. The primary mechanism involves interference with microtubule function during meiotic and mitotic divisions of spermatogenesis, leading to **spermatogenic disruption** and reduced sperm quality and count [3] [4].

- **Hormonal Alterations:** Research indicates that **carbendazim** exposure significantly **reduces serum testosterone** and luteinizing hormone (LH) levels in rats, while follicle-stimulating hormone (FSH) levels remain relatively unchanged [5]. This suggests direct effects on Leydig cell steroidogenesis in addition to impacts on spermatogenic epithelium.
- **Apoptotic Pathway Activation:** Recent investigations have revealed that **carbendazim** induces apoptosis in testicular tissue through **dysregulation of miR-202-5p** expression, resulting in increased expression of pro-apoptotic proteins (Bax, Caspase-3) and decreased expression of anti-apoptotic protein Bcl-2 [5]. This apoptotic pathway represents a significant mechanism contributing to **carbendazim**-induced testicular damage and impaired spermatogenesis.
- **Histopathological Changes:** Studies in rat models demonstrate that **carbendazim** exposure causes **degenerative changes** in seminiferous tubule epithelium, including epithelial thinning, reduced tubular diameter, decreased Leydig cell counts, interstitial edema, and inflammatory cell infiltration [5]. These structural alterations correlate with functional impairments in sperm production and quality.

### Female Reproductive and Developmental Toxicity

**Carbendazim** exhibits **transplacental toxicity** and can induce developmental abnormalities in offspring following maternal exposure during pregnancy. Studies in rat models have demonstrated that in utero exposure to **carbendazim** produces **androgenic effects** in female offspring, including incomplete development of uterine horn, enlargement of urethra, absence of vagina, and induction of seminal vesicles

[6]. These findings suggest **carbendazim** functions as an **endocrine disruptor** with androgenic properties that can interfere with normal sexual differentiation in female offspring.

Prenatal exposure to **carbendazim** during critical periods of development results in **embryolethality**, growth retardation, and various malformations including exencephaly, microphthalmia, and hydronephrosis [4]. The compound readily crosses the placental barrier and directly affects developing tissues, with the **nervous system** appearing particularly vulnerable to its teratogenic effects. The developmental toxicity of **carbendazim** appears to be mediated, at least partially, through its interaction with hormonal signaling pathways critical for normal organogenesis and tissue differentiation.

## Endocrine Disrupting Activities

**Carbendazim** demonstrates **complex endocrine-disrupting activities** mediated primarily through interaction with androgen receptor pathways. Research indicates that **carbendazim** exhibits **androgenic properties** in specific experimental contexts, potentially acting as an androgen receptor agonist [4]. This is evidenced by its ability to increase ventral prostate and seminal vesicle weights in young adult rats and cause uterine fluid retention [4].

The **androgen receptor dependency** of **carbendazim**'s reproductive toxicity has been demonstrated in studies where co-treatment with flutamide, an androgen receptor antagonist, blocked **carbendazim**-induced testicular toxicity, including decreases in testis weight and sperm concentration [6] [4]. This protective effect of anti-androgen co-treatment strongly implicates androgen receptor-mediated mechanisms in **carbendazim**'s reproductive toxicity.

At the molecular level, **carbendazim** exposure induces **dose-dependent increases** in androgen receptor concentrations in testis and epididymis [6]. In vitro binding assays demonstrate that **carbendazim** can replace [3H]-5 $\alpha$ -dihydrotestosterone binding to androgen receptor in a concentration-dependent manner [6], indicating direct interaction with the receptor. However, the endocrine-disrupting profile of **carbendazim** appears complex, with context-dependent agonist/antagonist activities that require further characterization.

*Table 1: Carbendazim-Induced Male Reproductive Toxicity in Experimental Models*

| Parameter Affected           | Specific Effects                                                                        | Proposed Mechanism                                                    | Experimental System                |
|------------------------------|-----------------------------------------------------------------------------------------|-----------------------------------------------------------------------|------------------------------------|
| <b>Testicular Morphology</b> | Decreased testis weight, seminiferous tubular atrophy, sloughing of immature spermatids | Disruption of microtubule function in Sertoli and spermatogenic cells | Rat models (28-56 day exposure)    |
| <b>Sperm Parameters</b>      | Decreased sperm concentration, abnormal sperm morphology                                | Inhibition of mitosis during spermatogenesis                          | Rat studies, in vitro systems      |
| <b>Hormonal Profile</b>      | Reduced testosterone, decreased LH, unchanged FSH                                       | Impaired Leydig cell steroidogenesis                                  | Rat models, hormone assays         |
| <b>Apoptotic markers</b>     | Increased Bax/Caspase-3, decreased Bcl-2, downregulated miR-202-5p                      | Activation of mitochondrial apoptotic pathway                         | Rat testicular tissue, IHC, RT-PCR |
| <b>Androgen Receptor</b>     | Increased AR concentration in testis/epididymis                                         | Direct interaction with androgen receptor                             | Rat tissue binding assays          |

Table 2: Developmental and Female Reproductive Toxicity of **Carbendazim**

| Toxicity Type                 | Observed Effects                                                                           | Experimental System            | Exposure Window                         |
|-------------------------------|--------------------------------------------------------------------------------------------|--------------------------------|-----------------------------------------|
| <b>Developmental Toxicity</b> | Embryonic death, growth retardation, exencephaly, microphthalmia, hydronephrosis           | Prenatal exposure in rats      | Gestational days 6-15                   |
| <b>Female Reproductive</b>    | Incomplete uterine development, enlarged urethra, absent vagina, seminal vesicle induction | In utero exposure in rats      | Gestation (specific window not defined) |
| <b>Endocrine Disruption</b>   | Androgenic effects in female offspring, uterine fluid retention                            | Developmental exposure studies | Gestation and lactation                 |

| Toxicity Type                       | Observed Effects                         | Experimental System                               | Exposure Window |
|-------------------------------------|------------------------------------------|---------------------------------------------------|-----------------|
| <b>Craniocerebral Malformations</b> | Cleft palate, hydrocephalus, exencephaly | Prenatal benomyl (carbendazim precursor) exposure | Gestation       |

## Metabolic Pathways and Detoxification Mechanisms

### Cytochrome P450-Mediated Metabolism

The **metabolic fate** of **carbendazim** plays a crucial role in both its detoxification and potential toxicity manifestation in mammalian systems. Recent research demonstrates that **cytochrome P450 (CYP)**-mediated regioselective hydroxylation represents a major metabolic pathway for **carbendazim** in liver microsomes across multiple species, including humans [7]. The primary metabolite formed through this pathway has been identified as **6-OH-carbendazim** (6-hydroxy **carbendazim**), which demonstrates reduced toxicity compared to the parent compound [7].

Among the various CYP isoforms, **CYP1A** subfamily enzymes play a predominant role in the region-selective hydroxylation of **carbendazim** [7]. Computational studies have clarified the molecular basis for this metabolic preference, identifying key amino acid residues including **Ser122 and Asp313 in CYP1A1**, along with **Asp320 in CYP1A2**, that facilitate **carbendazim** hydroxylation through hydrogen bonding interactions [7]. This CYP1A-mediated hydroxylation represents an important **detoxification pathway** that reduces **carbendazim** exposure in vivo.

The metabolic conversion of **carbendazim** to 6-OH-**carbendazim** can be significantly influenced by **co-exposure to other pesticides**. Studies have demonstrated that several common agricultural pesticides including chlorpyrifos-methyl, prochloraz, chlorfenapyr, chlorpyrifos, and chlorothalonil can inhibit the CYP-mediated hydroxylation of **carbendazim** [7]. Such metabolic interactions may lead to **increased internal exposure to carbendazim** in scenarios of mixed pesticide exposure, potentially enhancing its toxicological effects.



[Click to download full resolution via product page](#)

Figure 1: **Carbendazim** Metabolic Detoxification Pathway. CYP1A-mediated hydroxylation converts **carbendazim** to less toxic 6-OH-**carbendazim**, while various pesticides inhibit this detoxification pathway.

## Molecular Mechanisms of Toxicity

The **toxicological profile** of **carbendazim** arises from multiple interconnected molecular mechanisms that disrupt cellular function and homeostasis:

- **Microtubule Disruption:** As a benzimidazole compound, **carbendazim** primarily functions by **binding to  $\beta$ -tubulin** and inhibiting microtubule assembly, thereby disrupting mitotic spindle formation and cell division [1] [8]. This mechanism underlies its fungicidal activity but also contributes to its mammalian toxicity, particularly in rapidly dividing cells such as those involved in spermatogenesis.
- **Oxidative Stress Induction:** **Carbendazim** exposure promotes **reactive oxygen species (ROS)** generation and oxidative damage in various tissues, including the testes, liver, and kidneys [2] [5]. This

oxidative stress manifests through increased lipid peroxidation, depletion of glutathione reserves, and inhibition of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and glutathione S-transferase (GST).

- **Apoptotic Pathway Activation:** **Carbendazim** triggers **mitochondrial-mediated apoptosis** through dysregulation of Bcl-2 family proteins, resulting in increased Bax/Bcl-2 ratio, mitochondrial membrane permeabilization, cytochrome c release, and caspase-3 activation [5]. Recent evidence indicates this apoptotic pathway is modulated by **miR-202-5p** downregulation, establishing a connection between epigenetic regulation and **carbendazim**-induced toxicity.
- **Endocrine Disruption:** Through its interaction with **androgen receptor signaling**, **carbendazim** disrupts normal hormonal regulation of reproductive development and function [6] [4]. The complex nature of its endocrine-disrupting activities—displaying both androgenic and anti-androgenic properties depending on context—complicates the risk assessment process.

## Experimental Models and Research Methodologies

### In Vivo Animal Models

**Rodent models**, particularly rats, have been extensively employed to characterize **carbendazim's** reproductive and developmental toxicity profiles. Standardized experimental approaches include:

- **Male Reproductive Toxicity Studies:** Sexually mature male rats (typically Sprague-Dawley or Wistar strains) receive **carbendazim** via **oral gavage** at doses ranging from 25-800 mg/kg/day for 28-56 days [6] [4]. Endpoints assessed include organ weights (testes, epididymides, accessory sex glands), sperm parameters (count, motility, morphology), hormone measurements (testosterone, LH, FSH), and comprehensive histopathological evaluation of reproductive tissues using standardized scoring systems [4] [5].
- **Developmental Toxicity Studies:** Timed-pregnant females are administered **carbendazim** during organogenesis (typically gestational days 6-15), with evaluation of **embryoletality**, fetal growth, and morphological abnormalities in offspring [4]. Additional studies examine transplacental effects

following exposure throughout gestation, assessing reproductive tract development and functional alterations in offspring extending to adulthood.

- **Endocrine Disruption Assessments:** Mode-of-action studies incorporate **anti-androgen co-treatment** (e.g., flutamide at 50-100 mg/kg) to demonstrate androgen receptor dependency of observed effects [6] [4]. Androgenicity assessments measure ventral prostate and seminal vesicle weights in immature or castrated animals, while Hershberger assays provide quantitative evaluation of androgenic/anabolic activity.

## In Vitro and Molecular Methodologies

**Mechanistic studies** employ various in vitro systems and molecular techniques to elucidate **carbendazim's** cellular and molecular targets:

- **Receptor Binding Assays:** Competitive binding studies using [3H]-5 $\alpha$ -dihydrotestosterone determine **carbendazim's** affinity for androgen receptors in tissue extracts from testis and epididymis [4]. Charcoal-dextran treatment removes endogenous steroids prior to incubation with radiolabeled ligand and increasing concentrations of **carbendazim**, with receptor-bound radioactivity quantified using hydroxyapatite binding and scintillation counting.
- **Gene Expression Analysis: Quantitative RT-PCR** measures expression changes in apoptosis-related genes (Bax, Bcl-2, caspase-3) and microRNAs (miR-202-5p) in testicular tissue [5]. Immunohistochemistry and western blotting complement gene expression data by quantifying corresponding protein levels and cellular localization in reproductive tissues.
- **Cell Culture Models:** Primary testicular cells (Leydig cells, Sertoli cells, germ cells) or appropriate cell lines enable examination of cell-type-specific responses to **carbendazim** exposure, including steroidogenic inhibition, microtubule disruption, and apoptotic induction under controlled conditions.

Table 3: Experimental Protocols for Assessing **Carbendazim** Reproductive Toxicity

| Method Type    | Key Parameters          | Technical Approach                            | Endpoint Measurements                             |
|----------------|-------------------------|-----------------------------------------------|---------------------------------------------------|
| In Vivo (Male) | Dose: 25-800 mg/kg/day; | Organ weight, sperm analysis, hormone assays, | Testis/epididymis weight, sperm count/morphology, |

| Method Type                    | Key Parameters                                                  | Technical Approach                                                         | Endpoint Measurements                                                                   |
|--------------------------------|-----------------------------------------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
|                                | Duration: 28-56 days; Route: Oral gavage                        | histopathology                                                             | testosterone/LH/FSH levels, tissue scoring                                              |
| <b>In Vivo (Developmental)</b> | Exposure during organogenesis (GD 6-15); transplacental effects | Caesarean section on GD 20, fetal examination, offspring maturation        | Embryoletality, fetal weight, external/internal malformations, reproductive development |
| <b>Receptor Binding</b>        | Tissue extracts (testis, epididymis), [3H]-DHT competition      | Charcoal-dextran treatment, hydroxyapatite binding, scintillation counting | IC50 values, binding affinity, receptor concentration in tissues                        |
| <b>Molecular Analysis</b>      | RNA/protein extraction from testicular tissue                   | qRT-PCR, immunohistochemistry, western blotting                            | Apoptotic gene expression, miRNA levels, protein quantification/localization            |
| <b>CYP Inhibition</b>          | Liver microsomes, multiple species                              | Incubation with carbendazim ± inhibitors, metabolite quantification        | 6-OH-carbendazim formation, enzyme kinetics, inhibition constants                       |

## Risk Assessment and Regulatory Considerations

### Human Exposure and Health Risk Assessment

**Human exposure** to **carbendazim** occurs primarily through dietary intake of residue-containing foods, contaminated drinking water, and occupational exposure during agricultural application [3] [2]. The compound can enter the body through **multiple routes** including ingestion, dermal absorption, and inhalation. The frequent detection of **carbendazim** residues in environmental and food samples underscores the potential for widespread human exposure, though actual internal doses depend on numerous factors including application practices, food processing, and individual metabolic capacity.

The **established ADI** of 0.02 mg/kg body weight provides a regulatory framework for limiting chronic exposure [2]. However, emerging evidence regarding endocrine-disrupting properties and developmental toxicity has raised concerns about whether current regulatory thresholds adequately protect vulnerable populations, particularly during sensitive windows of development. The **interindividual variation** in CYP1A-mediated metabolic capacity may significantly influence individual susceptibility to **carbendazim** toxicity, especially in scenarios of mixed pesticide exposure that inhibit detoxification pathways [7].

## Regulatory Status and Future Directions

The **regulatory landscape** for **carbendazim** varies globally, with the European Union maintaining non-approval status due to reproductive toxicity concerns while continued use is permitted in many other regions including Australia and the United States [1]. This regulatory discrepancy highlights the ongoing **scientific and policy debate** regarding **carbendazim**'s risk-benefit balance and the adequacy of existing risk assessment approaches for endocrine-disrupting pesticides.

Future risk assessment efforts should incorporate several **advanced considerations**:

- **Mixture Effects:** The demonstrated ability of other pesticides to inhibit **carbendazim** detoxification warrants updated risk assessment approaches that account for real-world co-exposure scenarios [7].
- **Sensitive Subpopulations:** Improved characterization of risks to developing organisms, including potential transgenerational effects mediated by epigenetic mechanisms such as miRNA dysregulation [5].
- **Alternative Compounds:** Development of effective fungicides with improved environmental and toxicological profiles remains a priority for sustainable agricultural practices.

## Conclusion and Future Research Directions

**Carbendazim** represents a **well-characterized reproductive toxicant** with multiple demonstrated adverse effects on male and female reproductive systems, developmental processes, and endocrine function. The compound's primary mechanisms involve microtubule disruption, induction of oxidative stress, activation of apoptotic pathways, and endocrine disruption through androgen receptor interactions. The **metabolic**

**detoxification** of **carbendazim** via CYP1A-mediated hydroxylation to 6-OH-**carbendazim** represents a critical determinant of individual susceptibility, particularly given the potential for metabolic inhibition by co-occurring pesticides.

Significant **research gaps** remain in several areas, including the quantitative extrapolation of animal toxicity data to human health risk assessment, particularly for endocrine-mediated effects. The potential for **epigenetic mechanisms** such as miRNA dysregulation to contribute to **carbendazim**'s toxicity profile warrants further investigation, as does the complete characterization of its mode of action for endocrine disruption. Additionally, most existing studies have been conducted in laboratory settings, and further research is needed to reveal the effects of successive **carbendazim** applications under realistic field conditions [3].

Future research directions should prioritize:

- **Mechanistic Studies:** Elucidation of molecular initiating events and key regulatory pathways in **carbendazim** toxicity using advanced omics technologies and computational approaches.
- **Mixture Toxicology:** Systematic investigation of interactions between **carbendazim** and other commonly co-applied pesticides, particularly regarding metabolic inhibition and cumulative risk.
- **Biomarker Development:** Identification and validation of sensitive, specific biomarkers of exposure, effect, and susceptibility to support improved risk assessment and health monitoring.
- **Alternative Development:** Continued research into effective fungicidal alternatives with reduced environmental and toxicological concerns, including biopesticides and integrated pest management approaches.

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. (Ref: BAS 346F) Carbendazim [sitem.herts.ac.uk]

2. [sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical...](https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/carbendazim) [sciencedirect.com]
3. : Ecological risks, Carbendazim , degradation toxicities and... pathways [pubmed.ncbi.nlm.nih.gov]
4. Androgen Receptor Plays a Vital Role in Benomyl- or... | IntechOpen [intechopen.com]
5. Assessing the Reducing Effect of Coenzyme Q10 on... [ijvst.um.ac.ir]
6. Endocrine-disrupting activity in carbendazim -induced reproductive ... [pubmed.ncbi.nlm.nih.gov]
7. Regioselective hydroxylation of carbendazim by mammalian... [pubmed.ncbi.nlm.nih.gov]
8. characterization of Molecular resistance of Fusarium... carbendazim [bmccgenomics.biomedcentral.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Carbendazim Toxicity to Human Reproductive Health]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b548231#carbendazim-toxicity-human-health-reproductive>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)